

6-Bromo-4-phenylchroman-2-one molecular weight and formula C₁₅H₁₁BrO₂

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Compound of Interest

Compound Name: 6-Bromo-4-phenylchroman-2-one

Cat. No.: B041476

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An In-depth Technical Guide to 6-Bromo-4-phenylchroman-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromo-4-phenylchroman-2-one** (CAS No: 156755-23-6), a key heterocyclic compound. It details the molecule's properties, its significant role as a synthetic intermediate in medicinal chemistry, and a generalized experimental protocol for its application in cross-coupling reactions.

Core Molecular Data

6-Bromo-4-phenylchroman-2-one is a brominated chromanone derivative.^[1] Its chemical formula is confirmed as C₁₅H₁₁BrO₂.^[2] The compound is a solid at room temperature and requires refrigerated storage.^[3]

Property	Data	Source
Molecular Formula	C15H11BrO2	[2]
Molecular Weight	303.16 g/mol	
CAS Number	156755-23-6	[2]
IUPAC Name	6-bromo-4-phenyl-2-chromanone	
Canonical SMILES	<chem>C1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3</chem>	[2]
InChI Key	KFKFQGCDFMGUCH-UHFFFAOYSA-N	[2]
Physical Form	Solid	
Reported Purity	95% - 97%	
Storage Temperature	2-8°C (Refrigerator)	[3]
Hazard Statements	H302, H315, H319, H335	

Significance in Medicinal Chemistry and Drug Discovery

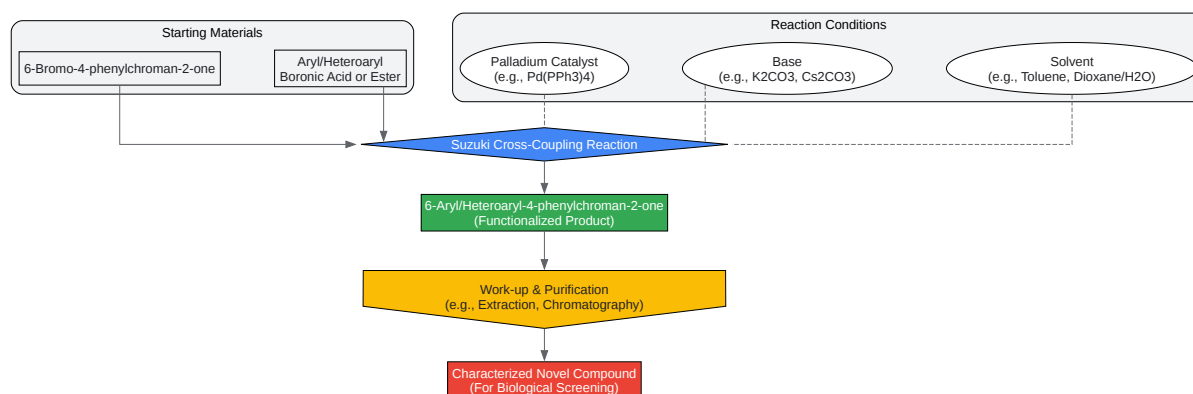
6-Bromo-4-phenylchroman-2-one is recognized as a privileged synthetic intermediate and a core scaffold in medicinal chemistry and drug discovery research.[1] The chromanone core is found in many biologically active molecules, making its derivatives valuable for pharmacological investigation.[1][4]

The compound's primary utility stems from the bromine atom at the 6-position, which serves as a reactive "handle" for extensive functionalization.[1] This allows researchers to introduce a wide variety of aryl, heteroaryl, and amine groups, thereby creating libraries of novel compounds for biological screening.[1] It is a versatile building block for constructing more complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.[1]

Synthetic Applications and Workflow

The most prominent application of **6-Bromo-4-phenylchroman-2-one** is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig aminations.^[1] These reactions leverage the C-Br bond to form new carbon-carbon or carbon-nitrogen bonds, a fundamental strategy in modern drug development.

A representative workflow for the functionalization of this scaffold via a Suzuki coupling is illustrated below. This process is central to diversifying the chromanone core to explore structure-activity relationships (SAR).



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Caption: Synthetic workflow for Suzuki coupling using **6-Bromo-4-phenylchroman-2-one**.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki cross-coupling reaction using **6-Bromo-4-phenylchroman-2-one** as the starting material. Researchers should optimize specific conditions based on the chosen boronic acid and catalyst system.

Objective: To synthesize a 6-aryl-4-phenylchroman-2-one derivative.

Materials:

- **6-Bromo-4-phenylchroman-2-one** (1.0 equivalent)
- Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 equivalents)
- Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equivalents)
- Base, e.g., aqueous Sodium Carbonate (Na_2CO_3) 2M solution or Potassium Carbonate (K_2CO_3) (2.0 - 3.0 equivalents)
- Anhydrous solvent, e.g., Toluene, 1,4-Dioxane, or DME
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- Reaction Setup:
 - To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **6-Bromo-4-phenylchroman-2-one** (1.0 eq.), the selected boronic acid (1.2 eq.), and the palladium catalyst (0.03 eq.).
 - Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

- Addition of Reagents:
 - Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene) via syringe.
 - Add the base. If using an aqueous solution like 2M Na_2CO_3 , add it to the solvent mixture. If using a solid base like K_2CO_3 , add it with the other solids in Step 1.
- Reaction:
 - Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) with vigorous stirring.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent like Ethyl Acetate and water.
 - Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired functionalized product.
- Characterization:

- Confirm the structure and purity of the final compound using standard analytical methods, such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

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